molecular formula C9H10N4O2 B8105901 3-Azido-L-phenylalanine

3-Azido-L-phenylalanine

Cat. No.: B8105901
M. Wt: 206.20 g/mol
InChI Key: BVCKZFDZBDTBTI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-L-phenylalanine is a non-canonical amino acid that features an azido group attached to the phenyl ring of L-phenylalanine. This compound is particularly notable for its utility in bioorthogonal chemistry, where it serves as a versatile tool for labeling and modifying biomolecules. The azido group is highly reactive and can participate in a variety of chemical reactions, making this compound a valuable reagent in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-L-phenylalanine typically involves the introduction of an azido group to the phenyl ring of L-phenylalanine. One common method is the diazotization of L-phenylalanine followed by azidation. This process involves the following steps:

    Diazotization: L-phenylalanine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis or cell-free protein synthesis systems. These methods can offer higher yields and greater control over the incorporation of the azido group into the phenylalanine molecule .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-L-phenylalanine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

    Reducing Agents: Such as triphenylphosphine or hydrogen gas for the reduction of the azido group.

    Nucleophiles: For substitution reactions involving the azido group.

Major Products:

Mechanism of Action

The mechanism by which 3-Azido-L-phenylalanine exerts its effects is primarily through the reactivity of the azido group. Upon exposure to UV light or specific chemical conditions, the azido group can form highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules. This reactivity is harnessed in photo-crosslinking experiments to study molecular interactions and pathways .

Comparison with Similar Compounds

3-Azido-L-phenylalanine can be compared with other azido-modified phenylalanine derivatives, such as:

Uniqueness: this compound is unique due to its specific reactivity and the position of the azido group, which allows for precise modifications and labeling of biomolecules. Its versatility in various chemical reactions and applications makes it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

(2S)-2-amino-3-(3-azidophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKZFDZBDTBTI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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